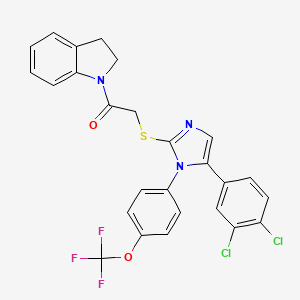

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Description

This compound is a tetra-substituted imidazole derivative featuring a 3,4-dichlorophenyl group at position 5, a 4-(trifluoromethoxy)phenyl group at position 1, and a thioether-linked ethanone moiety substituted with indolin-1-yl at position 2. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the dichlorophenyl and indolinyl groups may contribute to steric and electronic interactions critical for binding .

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18Cl2F3N3O2S/c27-20-10-5-17(13-21(20)28)23-14-32-25(34(23)18-6-8-19(9-7-18)36-26(29,30)31)37-15-24(35)33-12-11-16-3-1-2-4-22(16)33/h1-10,13-14H,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNILUIGQSRNLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)OC(F)(F)F)C5=CC(=C(C=C5)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18Cl2F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted imidazoles and thioether-linked ketones. Below is a comparative analysis with structurally related molecules from the literature:

Key Findings from Comparative Studies

Electron-Withdrawing Substituents :

- The target compound’s 3,4-dichlorophenyl and trifluoromethoxy groups enhance electrophilicity compared to analogues with nitro (e.g., ) or sulfonyl groups (e.g., ). This may improve binding to targets requiring strong electron-deficient motifs.

- In contrast, furan-substituted imidazoles (e.g., ) exhibit reduced electron-withdrawing effects, favoring interactions with π-rich systems.

Similar linkages in α-halogenated ketone syntheses (e.g., ) suggest reactivity toward nucleophilic substitution, which could be exploited for further functionalization.

Synthetic Methodologies: The target compound’s synthesis likely involves multi-step halogenation and coupling reactions, analogous to TDAE-mediated imidazole functionalization (e.g., ).

Biological Implications :

- Chlorinated aromatics (e.g., 3,4-Cl₂Ph in the target vs. 4-ClCH₂Ph in ) are associated with enhanced antimicrobial and kinase inhibitory activity.

- The indolinyl group may confer selectivity toward serotonin or dopamine receptors, unlike purely aromatic substituents (e.g., ).

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 4.8 | 572.3 | 1 | 6 |

| Triazole-thio-ethanone | 3.9 | 485.4 | 0 | 7 |

| 1,2,4,5-Tetraphenylimidazole | 5.2 | 432.5 | 0 | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.